molecular formula C13H8Cl2N4S B2494311 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 438031-61-9

4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2494311
CAS No.: 438031-61-9
M. Wt: 323.2
InChI Key: GGZZMUAGJMCHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzaldehyde with pyridine-4-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the aromatic substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound.

Scientific Research Applications

4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s aromatic rings can interact with biological membranes and proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol shares similarities with other triazole derivatives such as 1,2,4-triazole-3-thiol and 4-phenyl-1,2,4-triazole-3-thiol.

Uniqueness

  • The presence of both dichlorophenyl and pyridinyl groups in this compound imparts unique chemical properties, such as enhanced stability and reactivity, compared to other triazole derivatives.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4S/c14-10-2-1-9(7-11(10)15)19-12(17-18-13(19)20)8-3-5-16-6-4-8/h1-7H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZZMUAGJMCHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=NNC2=S)C3=CC=NC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.